molecular formula C5H3BrF3N B12114107 4-bromo-2-(trifluoromethyl)-1H-pyrrole

4-bromo-2-(trifluoromethyl)-1H-pyrrole

Cat. No.: B12114107
M. Wt: 213.98 g/mol
InChI Key: IJPQOTJVOPWQSW-UHFFFAOYSA-N
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Description

4-Bromo-2-(trifluoromethyl)-1H-pyrrole is a heterocyclic organic compound characterized by the presence of a bromine atom and a trifluoromethyl group attached to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-(trifluoromethyl)-1H-pyrrole typically involves the bromination of 2-(trifluoromethyl)-1H-pyrrole. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as distillation and advanced chromatographic methods to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(trifluoromethyl)-1H-pyrrole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The pyrrole ring can be oxidized to form pyrrolinones or other oxidized derivatives.

    Reduction Reactions: The trifluoromethyl group can be reduced to a difluoromethyl or monofluoromethyl group under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, thiourea, and alkoxide salts. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used for oxidation.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are employed for reduction.

Major Products Formed

    Substitution Reactions: Products include various substituted pyrroles depending on the nucleophile used.

    Oxidation Reactions: Products include pyrrolinones and other oxidized derivatives.

    Reduction Reactions: Products include difluoromethyl or monofluoromethyl derivatives of pyrrole.

Scientific Research Applications

4-Bromo-2-(trifluoromethyl)-1H-pyrrole has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound is utilized in the development of advanced materials, including polymers and organic semiconductors.

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.

    Biological Studies: The compound is investigated for its biological activity and potential as a bioactive molecule in various assays.

Mechanism of Action

The mechanism of action of 4-bromo-2-(trifluoromethyl)-1H-pyrrole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, while the bromine atom can participate in halogen bonding interactions with biological macromolecules. These interactions can influence the compound’s pharmacokinetic and pharmacodynamic properties.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-(trifluoromethyl)aniline: Similar in structure but with an amino group instead of a pyrrole ring.

    4-Bromo-2,8-bis(trifluoromethyl)quinoline: Contains a quinoline ring with two trifluoromethyl groups.

    4-Bromo-2-(trifluoromethyl)benzenesulfonyl chloride: Features a benzenesulfonyl chloride group instead of a pyrrole ring.

Uniqueness

4-Bromo-2-(trifluoromethyl)-1H-pyrrole is unique due to the combination of the pyrrole ring with both bromine and trifluoromethyl substituents. This unique structure imparts distinct chemical reactivity and potential for diverse applications compared to other similar compounds.

Properties

IUPAC Name

4-bromo-2-(trifluoromethyl)-1H-pyrrole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrF3N/c6-3-1-4(10-2-3)5(7,8)9/h1-2,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJPQOTJVOPWQSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=C1Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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